Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-

Medicinal Chemistry Structure-Activity Relationship Drug Design

Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- (IUPAC: 3-benzyl-4,6-dimethoxy-2-methyl-1-benzofuran) is a synthetic benzofuran derivative with the molecular formula C18H18O3 and a molecular weight of 282.3 g/mol. It is characterized by a benzofuran core substituted with methoxy groups at the 4 and 6 positions, a methyl group at position 2, and a phenylmethyl (benzyl) group at position 3.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 831171-04-1
Cat. No. B12893361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-
CAS831171-04-1
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2OC)OC)CC3=CC=CC=C3
InChIInChI=1S/C18H18O3/c1-12-15(9-13-7-5-4-6-8-13)18-16(20-3)10-14(19-2)11-17(18)21-12/h4-8,10-11H,9H2,1-3H3
InChIKeyMCLOZRMQAPPVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- (CAS 831171-04-1)


Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- (IUPAC: 3-benzyl-4,6-dimethoxy-2-methyl-1-benzofuran) is a synthetic benzofuran derivative with the molecular formula C18H18O3 and a molecular weight of 282.3 g/mol [1]. It is characterized by a benzofuran core substituted with methoxy groups at the 4 and 6 positions, a methyl group at position 2, and a phenylmethyl (benzyl) group at position 3 [1]. This compound has been included in antiproliferative screening against human HeLa cells, with preliminary data suggesting potential activity [2].

Why 3-Benzyl-4,6-dimethoxy-2-methyl-1-benzofuran Cannot Be Replaced by Generic Analogs


Benzofuran derivatives with varying substitution patterns demonstrate markedly different biological profiles [1]. The specific 3-phenylmethyl (benzyl) substituent on the target compound is a key differentiator from its 3-phenyl analog (CAS 860184-39-0), altering lipophilicity (cLogP ~4.35 vs. ~4.0) and steric bulk [2]. Such structural variations can lead to significant differences in target binding, cellular permeability, and metabolic stability, making direct substitution without comparative biological validation a high-risk decision for reproducible research [1].

Quantitative Evidence Guide for CAS 831171-04-1: Antiproliferative Potential and Structural Differentiation


Structural Distinction: 3-Benzyl versus 3-Phenyl Substitution as a Key Determinant of Pharmacophore Topology

The target compound features a phenylmethyl (benzyl) group at the 3-position, which is a key structural difference from the closely related 4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran (CAS 860184-39-0) [1]. This methylene spacer increases the conformational flexibility and lipophilic surface area of the molecule, which are critical parameters in molecular recognition events [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Antiproliferative Screening Against Human Cervical Cancer Cells (HeLa)

The target compound has been specifically tested for antiproliferative activity against human HeLa cells in a 48-hour WST8 assay as part of a PubChem BioAssay screen, where it was one of three compounds flagged as 'Active' out of six tested [1]. This screening data places the compound in a pool of potential anticancer agents, warranting further investigation.

Cancer Research Oncology Cytotoxicity Screening

Computed Physicochemical Profile: Benchmarking Against Drug-Like Criteria

The compound's computed properties, including a molecular weight of 282.3 g/mol, an XLogP of 4.35, and 0 hydrogen bond donors, place it within the acceptable range for lead-like compounds, albeit at the lipophilic limit [1]. The rotatable bond count of 4 (including the benzyl group) is higher than its 3-phenyl analog (3 rotatable bonds), which can influence binding entropy [2].

Cheminformatics ADME Prediction Drug-Likeness

Best Application Scenarios for Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- (CAS 831171-04-1) Based on Available Evidence


Hit-to-Lead Optimization Campaigns for Anticancer Agents Targeting Cervical Cancer

The compound is a suitable starting point for medicinal chemistry optimization due to its confirmed 'Active' status in a HeLa cell antiproliferative screen [1]. Its distinct 3-benzyl substitution offers a handle for further structural modifications aimed at improving potency and selectivity over the 3-phenyl analog.

Control Compound for Structure-Activity Relationship (SAR) Studies on 3-Substituted Benzofurans

The quantified differences in lipophilicity and conformational flexibility compared to the 3-phenyl analog make CAS 831171-04-1 a valuable tool for systematically probing the effect of a methylene spacer on target binding, cellular activity, and PK parameters in a controlled SAR setting [2].

Chemotype Profiling in Polypharmacology and Off-Target Liability Screens

Given its computed physicochemical profile (XLogP = 4.35, 4 rotatable bonds), the compound can serve as a representative member of the lipophilic benzofuran chemotype for assessing polypharmacology and potential off-target interactions in broader safety pharmacology panels [2].

Sourcing of a Key Intermediate for Derivatization Libraries

The compound's structure, with methoxy groups at the 4 and 6 positions and a free benzyl moiety, allows for late-stage functionalization. Researchers can efficiently procure this compound as a core intermediate to generate diverse libraries of benzofuran derivatives for high-throughput screening.

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